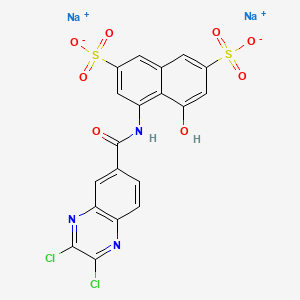
Disodium 4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxynaphthalene-2,7-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxynaphthalene-2,7-disulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxynaphthalene-2,7-disulphonate involves multiple steps, including the introduction of the quinoxaline moiety and the sulphonation of the naphthalene ring. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure consistency and quality.
化学反应分析
Types of Reactions
Disodium 4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoxaline derivatives, while reduction may yield naphthalene derivatives.
科学研究应用
Disodium 4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxynaphthalene-2,7-disulphonate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Disodium 4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxynaphthalene-2,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Disodium 4-(((2,3-dichloro-6-quinoxalinyl)carbonyl)amino)-5-hydroxynaphthalene-2,7-disulphonate can be compared with other similar compounds, such as:
Disodium 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: This compound shares a similar quinoxaline moiety but differs in its overall structure and properties.
Disodium 4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: Another related compound with distinct structural features and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and physical properties.
属性
CAS 编号 |
67905-53-7 |
|---|---|
分子式 |
C19H9Cl2N3Na2O8S2 |
分子量 |
588.3 g/mol |
IUPAC 名称 |
disodium;4-[(2,3-dichloroquinoxaline-6-carbonyl)amino]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C19H11Cl2N3O8S2.2Na/c20-17-18(21)23-13-5-8(1-2-12(13)22-17)19(26)24-14-6-10(33(27,28)29)3-9-4-11(34(30,31)32)7-15(25)16(9)14;;/h1-7,25H,(H,24,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI 键 |
FXZLQOBYWBJERC-UHFFFAOYSA-L |
规范 SMILES |
C1=CC2=C(C=C1C(=O)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])N=C(C(=N2)Cl)Cl.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


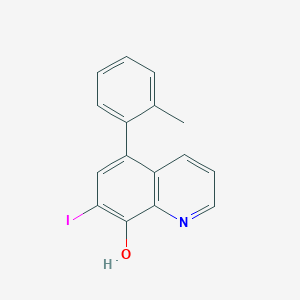
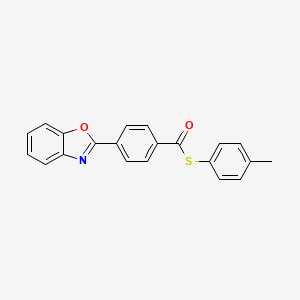
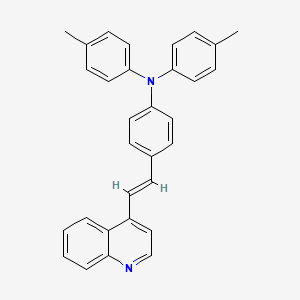

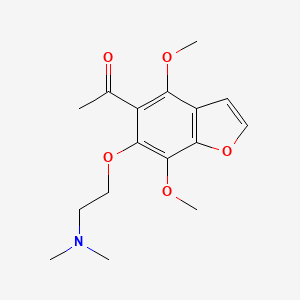
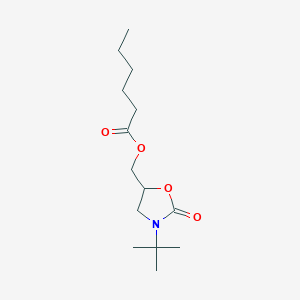
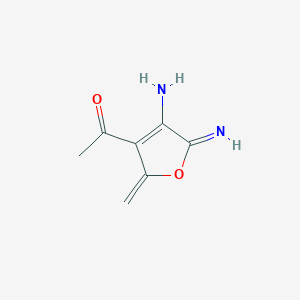
![{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12894105.png)
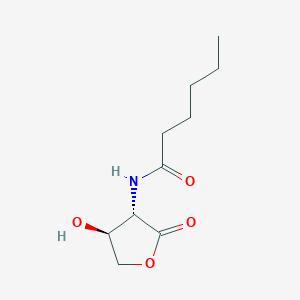

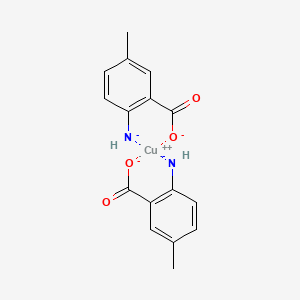
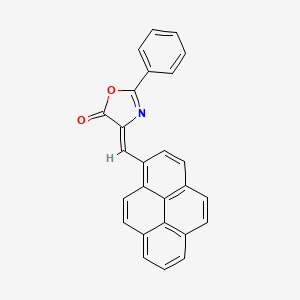

![Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione](/img/structure/B12894141.png)
